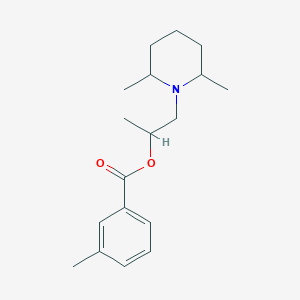![molecular formula C20H22N2O2 B294935 N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B294935.png)
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide, also known as XE991, is a selective blocker of the Kv7.1 potassium channel. This compound has gained significant attention in scientific research due to its potential applications in various fields such as neuroscience, pharmacology, and cardiology.
作用機序
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide selectively blocks the activity of Kv7.1 channels by binding to a specific site on the channel protein. Kv7.1 channels are voltage-gated potassium channels that are responsible for regulating the excitability of neurons and cardiac myocytes. When Kv7.1 channels are blocked by this compound, the membrane potential of the cell is depolarized, leading to an increase in neuronal excitability or the development of cardiac arrhythmias.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In neurons, this compound can increase the firing rate of action potentials and enhance synaptic transmission. In cardiac myocytes, this compound can prolong the QT interval and increase the risk of developing cardiac arrhythmias.
実験室実験の利点と制限
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has several advantages for lab experiments. It is a selective blocker of Kv7.1 channels, which allows researchers to study the specific role of these channels in various biological processes. This compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
One limitation of this compound is that it can also block other potassium channels, such as Kv7.2 and Kv7.4 channels. This can lead to off-target effects and complicate the interpretation of experimental results. Additionally, this compound has a relatively short half-life, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research on N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide. One area of interest is the development of more selective inhibitors of Kv7.1 channels that do not block other potassium channels. This would allow researchers to study the specific role of Kv7.1 channels in various biological processes without the confounding effects of off-target effects.
Another area of interest is the development of this compound derivatives that have improved pharmacological properties, such as increased half-life and bioavailability. This would make this compound more useful as a therapeutic agent for the treatment of various diseases.
Finally, this compound could be used as a tool compound to study the role of Kv7.1 channels in various biological processes, such as cancer cell proliferation and immune cell function. By understanding the specific role of Kv7.1 channels in these processes, researchers may be able to develop new therapies for the treatment of various diseases.
合成法
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide can be synthesized using a multi-step process. The first step involves the reaction of 9H-xanthene-9-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(2-aminoethyl)-1-pyrrolidine to yield this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
科学的研究の応用
N-[2-(pyrrolidin-1-yl)ethyl]-9H-xanthene-9-carboxamide has been extensively studied for its potential applications in various fields. In neuroscience, this compound has been shown to modulate the activity of Kv7.1 potassium channels, which are responsible for regulating the excitability of neurons. This compound has been used to study the role of Kv7.1 channels in various neurological disorders such as epilepsy, migraine, and neuropathic pain.
In pharmacology, this compound has been used as a tool compound to study the pharmacological properties of Kv7.1 channels. This compound has been used to screen for potential drugs that can selectively target Kv7.1 channels for the treatment of various diseases such as cardiac arrhythmias and cancer.
In cardiology, this compound has been shown to block the activity of Kv7.1 channels in cardiac myocytes, which can lead to the prolongation of the QT interval and the development of cardiac arrhythmias. This compound has been used to study the role of Kv7.1 channels in cardiac physiology and the development of cardiac arrhythmias.
特性
分子式 |
C20H22N2O2 |
|---|---|
分子量 |
322.4 g/mol |
IUPAC名 |
N-(2-pyrrolidin-1-ylethyl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c23-20(21-11-14-22-12-5-6-13-22)19-15-7-1-3-9-17(15)24-18-10-4-2-8-16(18)19/h1-4,7-10,19H,5-6,11-14H2,(H,21,23) |
InChIキー |
WWQGKJGFWMZFOF-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
正規SMILES |
C1CCN(C1)CCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-phenoxy-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294854.png)
![N-[2-(4-morpholinyl)ethyl]-2,2-diphenylpropanamide](/img/structure/B294856.png)
![2,2-diphenyl-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B294858.png)
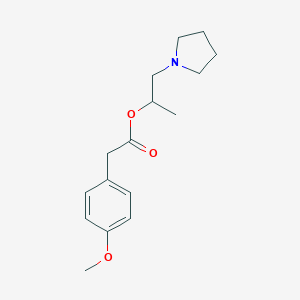
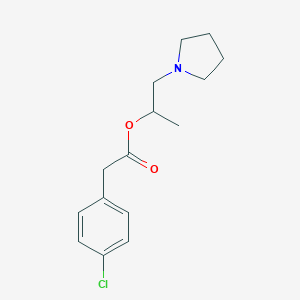
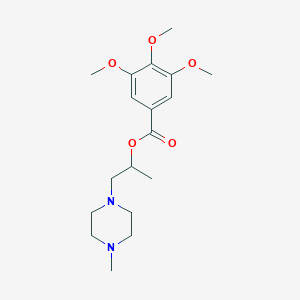
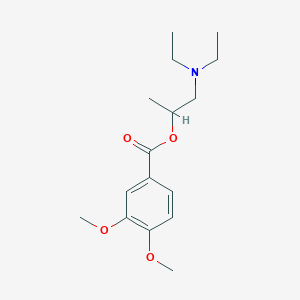
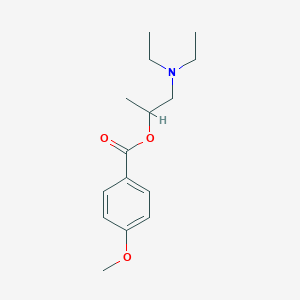
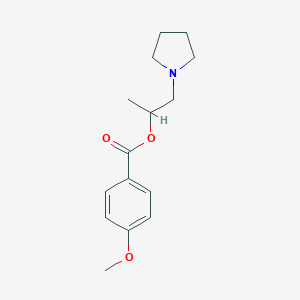
![N-[2-(diethylamino)ethyl]-3-methoxybenzamide](/img/structure/B294871.png)
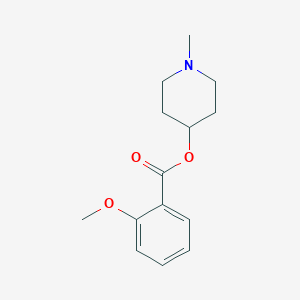
![2-(4-fluorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B294874.png)
